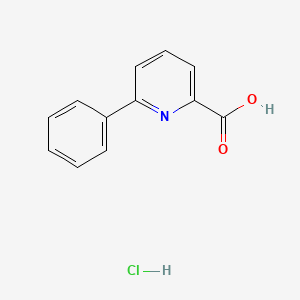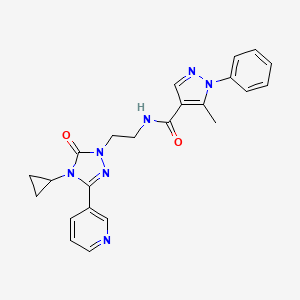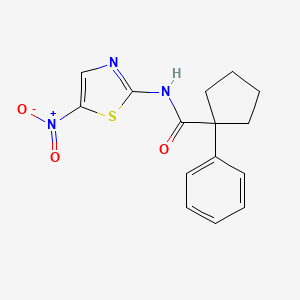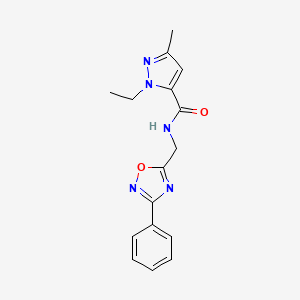![molecular formula C16H17NO3 B2931350 ethyl 9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate CAS No. 667413-06-1](/img/structure/B2931350.png)
ethyl 9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate is a synthetic compound with the molecular formula C16H17NO3 . It is a product used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C16H17NO3 . Detailed structural analysis or images were not found in the retrieved documents.Physical And Chemical Properties Analysis
The molecular weight of this compound is 271.31 . Other physical and chemical properties such as density, boiling point, and melting point are not specified in the retrieved documents.Applications De Recherche Scientifique
Synthesis and Biological Evaluation
One area of application involves the synthesis and biological evaluation of pyridoquinoline derivatives. For instance, derivatives of this family have been synthesized and evaluated for their acetylcholinesterase inhibition, calcium signaling blockage, and neuroprotective properties against calcium overload and free radicals. These compounds, such as ethyl 5-amino-4-(3-pyridyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrano[2,3-b]quinoline-3-carboxylates, exhibit mild potency in inhibiting AChE and mitigate Ca(2+) triggered by high K(+), providing a foundation for neuroprotective drug development (Marco-Contelles et al., 2006).
Antitubercular Activity
Another significant application is in the development of antitubercular agents. Research has demonstrated that certain pyridoquinoline derivatives possess notable antitubercular activities. An improved method for the preparation of ethyl 1-hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylate has led to the synthesis of hetarylamides with analyzed antitubercular activities, showcasing the potential of these compounds in tuberculosis treatment (Ukrainets et al., 2008).
Liquid Crystal Displays (LCDs)
In the field of materials science, some pyridoquinoline derivatives have been synthesized for potential application in liquid crystal displays. Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, for example, have been synthesized and shown to exhibit very good orientation parameters in nematic liquid crystals, indicating their high potential for application in LCDs (Bojinov & Grabchev, 2003).
Optical Applications
Additionally, pyridoquinoline derivatives have been explored for their optical properties and applications. A novel ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate has been synthesized and its thin films prepared using thermal evaporation techniques for organic photodiode applications. These compounds show remarkable optical behavior with unique optical response representations, making them suitable for designing and manufacturing organic photodiodes (Elkanzi et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 7-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-3-20-16(19)13-9-17-6-4-5-11-7-10(2)8-12(14(11)17)15(13)18/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEREMUNROZEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2CCCC3=C2C(=CC(=C3)C)C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2931268.png)
![3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B2931269.png)




![3-Methyl-N-[2-(piperidin-1-YL)ethyl]cyclopentan-1-amine](/img/structure/B2931277.png)


![[5-Acetamido-3,4-diacetyloxy-6-(4-chlorophenoxy)oxan-2-yl]methyl acetate](/img/no-structure.png)


